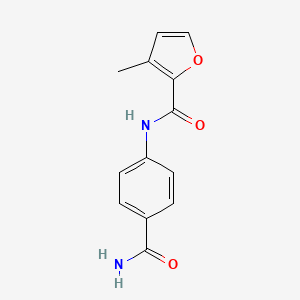

N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

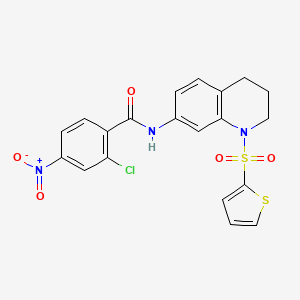

“N-(4-carbamoylphenyl)-4-nitrobenzamide” is a chemical compound with the molecular formula C14H11N3O4 . It’s an important intermediate in the production of Pigment Yellow 181 .

Synthesis Analysis

An efficient two-step synthetic route for the preparation of the important Pigment Yellow 181 intermediate 4-amino-N-(4-carbamoylphenyl)benzamide has been described . The synthetic pathway reflects requirements that are important for industrial applications .

Molecular Structure Analysis

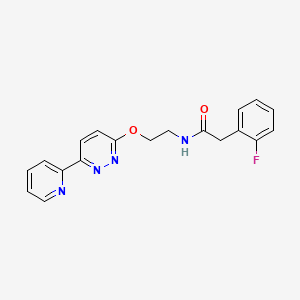

The molecular structure of “N-(4-carbamoylphenyl)-4-nitrobenzamide” is based on structures generated from information available in ECHA’s databases .

Chemical Reactions Analysis

The synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide was designed as a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate . The first step is the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide .

Physical And Chemical Properties Analysis

“N-(4-carbamoylphenyl)-4-nitrobenzamide” has a molecular formula of C14H11N3O4, an average mass of 285.255 Da, and a monoisotopic mass of 285.074951 Da .

将来の方向性

作用機序

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the formation of a new carbon-carbon bond through a palladium-catalyzed cross-coupling reaction .

Biochemical Pathways

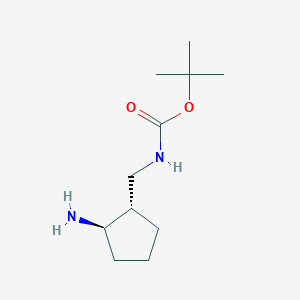

It is known that carbamates, a class of compounds to which this compound belongs, are often involved in various biochemical transformations .

Result of Action

It is known that similar compounds have been studied for their potential use against sars-cov-2 .

生化学分析

Biochemical Properties

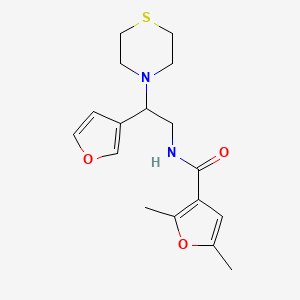

N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide has been studied for its potential use against SARS-CoV-2 . It interacts with the main protease of SARS-coronavirus-2, which is essential for viral transcription and replication .

Cellular Effects

For instance, aromatic hydrazones have shown potent Gram-positive antibacterial activities .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with the main protease of SARS-coronavirus-2 . The compound has the highest negative binding affinity among all standard drugs tested .

Temporal Effects in Laboratory Settings

Related compounds have shown stability and long-term effects on cellular function .

Metabolic Pathways

Related compounds have been involved in various metabolic processes .

特性

IUPAC Name |

N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-8-6-7-18-11(8)13(17)15-10-4-2-9(3-5-10)12(14)16/h2-7H,1H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDNYYSKTDEOQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromobenzo[e][1,2,4]triazine](/img/structure/B2743427.png)

![5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide](/img/structure/B2743428.png)

![(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinecarboxamide](/img/structure/B2743429.png)

![3,3-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2743442.png)

![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide](/img/structure/B2743444.png)

![N-(1-methyl-2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2743446.png)